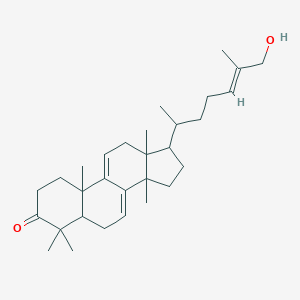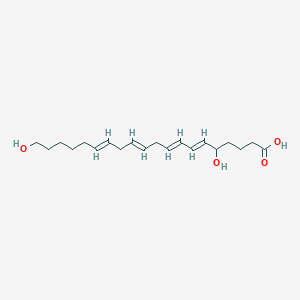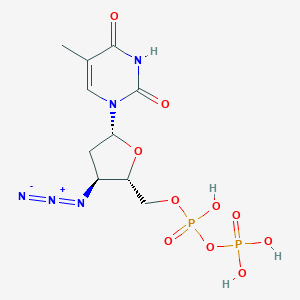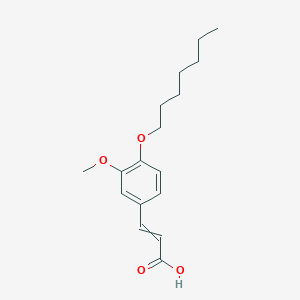
ganoderol A
Descripción general
Descripción
This compound is part of a larger group of bioactive triterpenoids found in Ganoderma species, which have been used in traditional medicine for centuries due to their various health benefits . Ganoderol A has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Ganoderol A is a terpenoid extracted from Ganoderma lucidum, a medicinal mushroom known for its various pharmacological properties . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the cholesterol synthesis pathway . It inhibits this pathway, leading to a decrease in cholesterol production. This makes this compound a potential therapeutic agent for conditions related to high cholesterol levels .
Mode of Action
This compound interacts with its targets by inhibiting the cholesterol synthesis pathway . This inhibition results in a significant decrease in cholesterol levels, which can have various downstream effects depending on the specific physiological context .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholesterol synthesis pathway . By inhibiting this pathway, this compound can potentially affect various downstream processes that rely on cholesterol, including the production of certain hormones and the maintenance of cell membrane integrity .
Pharmacokinetics
It’s known that this compound has significant anti-inflammatory activity and protection against ultraviolet a (uva) damage . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of the cholesterol synthesis pathway by this compound leads to a decrease in cholesterol levels . This can have various effects at the molecular and cellular levels, including changes in cell membrane composition and alterations in the production of hormones that rely on cholesterol as a precursor .
Análisis Bioquímico
Biochemical Properties
Ganoderol A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It inhibits the cholesterol synthesis pathway , which is crucial for maintaining cellular health and function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to have anti-inflammatory effects, which can influence the expression of genes related to inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits the cholesterol synthesis pathway, which can lead to changes in the expression of genes related to cholesterol metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it inhibits the cholesterol synthesis pathway , which is a crucial metabolic pathway in cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ganoderol A involves several steps, starting from basic organic compounds. The process typically includes the formation of the triterpenoid skeleton through cyclization reactions, followed by functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from Ganoderma lucidum fruiting bodies or mycelium. Advanced techniques like submerged fermentation are employed to enhance the yield of this compound. This method involves cultivating Ganoderma mycelium in a controlled environment with optimized nutrient conditions to maximize the production of bioactive compounds .
Análisis De Reacciones Químicas
Types of Reactions: Ganoderol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ketones or aldehydes to alcohols.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or halogenated derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Comparación Con Compuestos Similares
Ganoderol A is often compared with other triterpenoids isolated from Ganoderma species, such as ganoderic acid and ganodermanontriol. While all these compounds share a similar triterpenoid skeleton, they differ in their functional groups and biological activities:
Ganoderic Acid: Known for its strong anticancer and hepatoprotective effects.
Ganodermanontriol: Exhibits potent anti-inflammatory and antioxidant activities.
This compound stands out due to its balanced profile of anticancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for various therapeutic applications .
Propiedades
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25,31H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFPQDGDUOGOJF-SPFFTVLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201047946 | |
| Record name | Ganoderol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104700-97-2 | |
| Record name | Ganoderol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ganoderol A and where is it found?
A: this compound is a lanostane-type triterpenoid primarily found in the fruiting body of the Ganoderma lucidum mushroom, commonly known as Reishi. This mushroom has a long history of use in traditional medicine, particularly in East Asia. []
Q2: What are the reported biological activities of this compound?
A2: Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory activity: Studies suggest this compound can reduce the expression of pro-inflammatory mediators like MCP-1 and iNOS. []
- Protection against UVA damage: Evidence suggests this compound may protect skin cells from the damaging effects of ultraviolet A (UVA) radiation, potentially mitigating photoaging. []
- Cholesterol synthesis inhibition: Research indicates that this compound can inhibit cholesterol biosynthesis at a specific point in the pathway, potentially by targeting lanosterol 14α-demethylase. []
- Anti-cancer activity: Some studies suggest potential anti-cancer effects of this compound, particularly against breast cancer cells (MCF-7 and MDA-MB-231) and hepatocellular carcinoma cells (HepG2). []
- α-Glucosidase inhibition: Research suggests potential for this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. []
- Anti-androgen activity: Studies have investigated this compound's potential anti-androgenic effects. [, ]
- Reversal of tumor multidrug resistance: Research suggests this compound might help reverse multidrug resistance in certain cancer cells, potentially by inhibiting P-glycoprotein transport function. []
- Disintegration of Aβ42 fibrils: Emerging evidence indicates this compound might contribute to disintegrating amyloid-β (Aβ) fibrils, which are implicated in Alzheimer's disease. []
Q3: How does this compound exert its anti-inflammatory effects?
A: While the precise mechanism is still under investigation, in vitro studies using RAW 264.7 macrophages suggest that this compound can significantly reduce the expression of monocyte chemotactic protein-1 (MCP-1) and inducible nitric oxide synthase (iNOS), both key players in inflammatory responses. []
Q4: Can this compound protect skin cells from UV damage?
A: Research using NIH/3T3 fibroblast cells suggests that pretreatment with this compound can significantly reduce DNA damage caused by UVA exposure. This protection is observed as a reduction in DNA tail length and the number of cells with damaged DNA. The compound may also help restore normal cell cycle progression and reduce apoptosis in UVA-damaged cells. []
Q5: How does this compound affect cholesterol synthesis?
A: Studies using a human hepatic cell line indicate that this compound disrupts cholesterol biosynthesis from precursors like acetate and mevalonate. Specifically, it appears to act between lanosterol and lathosterol in the pathway, suggesting that it might inhibit the enzyme lanosterol 14α-demethylase. []
Q6: What is known about the structure of this compound?
A: this compound is a lanostane-type triterpenoid. While its exact molecular formula and weight might vary slightly depending on the specific structure reported, it generally consists of a lanostane skeleton with specific functional groups. Detailed spectroscopic data, including NMR and MS analyses, are crucial for its structural characterization. [, ]
Q7: Have there been any studies on the structure-activity relationship (SAR) of this compound?
A: Yes, at least one study has investigated the SAR of this compound and related triterpenoids from Ganoderma lucidum, particularly focusing on their cytotoxic activity against cancer cell lines. The presence and position of specific functional groups on the lanostane skeleton appear to influence their potency. []
Q8: Are there any analytical methods for detecting and quantifying this compound?
A8: Several analytical techniques, often combined, are used to identify and quantify this compound in samples. These include:
- High-Performance Liquid Chromatography (HPLC): Often coupled with diode-array detection (DAD) for separation and quantification. [, , ]
- Pressurized Liquid Extraction (PLE): Used for efficient extraction of this compound and other compounds from Ganoderma lucidum samples. []
- Mass Spectrometry (MS): Coupled with techniques like UHPLC-Q-Orbitrap-MS for accurate identification and profiling of this compound and other triterpenoids. [, ]
- Nuclear Magnetic Resonance (NMR): Essential for structural elucidation and confirmation. [, ]
Q9: What are the potential applications of this compound?
A9: Based on the research, potential applications of this compound include:
- Cosmetics and cosmeceuticals: As an ingredient in skincare products aimed at protecting against UVA-induced photoaging. [, ]
- Development of cholesterol-lowering agents: Further research is needed to explore its potential as a therapeutic agent for managing high cholesterol. []
- Anti-cancer drug development: The cytotoxic effects of this compound, particularly against breast cancer and hepatocellular carcinoma cells, warrant further investigation for its potential in cancer therapy. []
- Treatment of metabolic disorders: The inhibitory effect of this compound on α-glucosidase suggests potential applications in managing conditions like type 2 diabetes, but more research is needed. []
Q10: Are there any known safety concerns associated with this compound?
A: While Ganoderma lucidum itself has a long history of use, research specifically focusing on the safety profile and potential toxicity of isolated this compound is still limited. Comprehensive toxicological studies are needed to fully evaluate its safety for potential therapeutic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B218120.png)

![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)


![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)


![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)




